2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
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Overview
Description
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a 1,4-dioxane ring and a cyclohexane ring, with an acetaldehyde functional group attached to the spiro carbon. The presence of the dioxane ring imparts stability and rigidity to the molecule, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with an appropriate aldehyde precursor under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the spiro linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetic acid.
Reduction: 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethanol.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, allowing the compound to interact specifically with its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]decan-8-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-{1,4-dioxaspiro[4.5]decan-6-yl}acetaldehyde: Similar structure but with the spiro linkage at a different position.
Properties
CAS No. |
143948-97-4 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
60 |
Origin of Product |
United States |
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